

# Application Protocols and Quantitative Data

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## Compound Focus: [Leu15]-Gastrin I (human)

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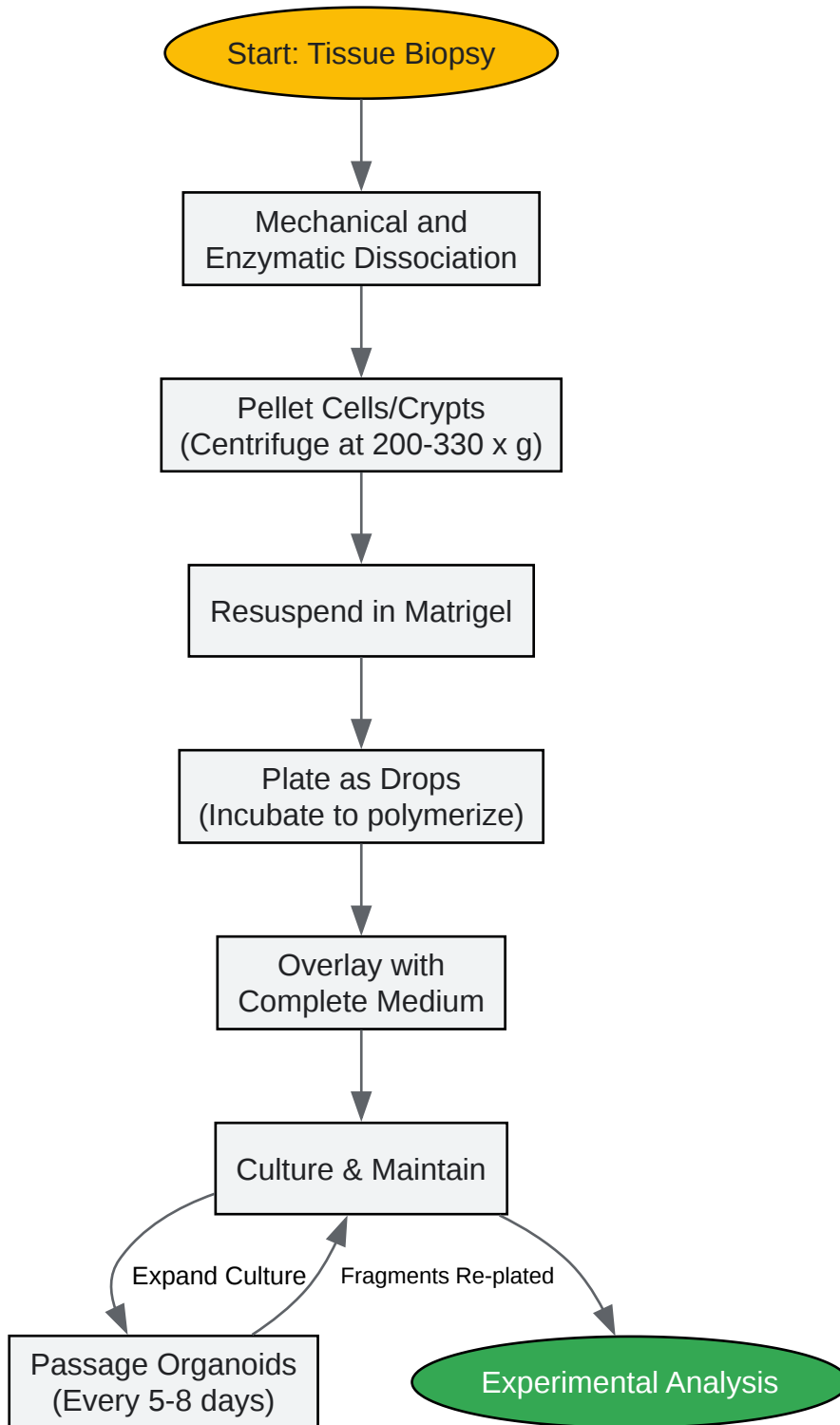
**[Leu15]-Gastrin I** is a synthetic peptide hormone that is trophic for the normal gastrointestinal epithelium. It is commonly used as a medium supplement in organoid culture systems to promote growth [1] [2].

The table below summarizes the specific use of [Leu15]-Gastrin I in various organoid culture protocols as found in recent research:

Organoid Type	Working Concentration	Culture Medium Base	Key Co-Supplements	Primary Function
Human Gastric Organoids [3]	10 nM	L-WRN conditioned medium	50 ng/ml EGF, 200 ng/ml FGF-10, 0.5 µM A83-01, 10 µM Y-27632 (first 2 days)	Expansion of gastric epithelial cells from biopsies.
Murine Intestinal Organoids [3]	10 nM	1:1 mix of L-WRN & DMEM/F12	50 ng/mL EGF, 1mM N-acetylcysteine, 500 nM A83-01, 10 µM Y-27632, 10 µM CHIR99021	Support of intestinal crypt growth and organoid formation.
Human Pancreatic PDAC Organoids [4]	10 nM	Advanced RPMI 1640	1% B-27, 50 ng/ml hEGF, 1µM A 83-01, 100 ng/ml FGF10, 100 ng/ml Noggin, 100 ng/ml Wnt-3a	Part of a complex medium for successful 3D primary culture.

## Detailed Experimental Workflow

Here is a generalized workflow for establishing gastric organoids, adapted from the protocols cited above [3]:



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### Protocol Steps:

- **Tissue Dissociation:** Obtain human gastric forceps biopsies. Keep tissue in DMEM/F-12 on ice. Mechanically mince the tissue and use enzymatic digestion (e.g., collagenase IV and DNase) to obtain small epithelial cell clusters or crypts [3] [4].
- **Pellet Formation:** Centrifuge the cell suspension at 200-330 x g for 3-10 minutes to pellet the cells or crypt fragments [3] [4].
- **Embed in Matrix:** Resuspend the pellet thoroughly in a reduced-growth factor basement membrane extract (e.g., Matrigel or BME2) [3] [4].
- **Polymerization:** Plate the cell-Matrigel suspension as discrete drops in a culture dish. Incubate at 37°C for 10-20 minutes to allow the matrix to polymerize [3].
- **Add Culture Medium:** Carefully overlay the polymerized Matrigel domes with the appropriate pre-warmed complete expansion medium. The medium must contain **10 nM [Leu15]-Gastrin I** and other critical growth factors as listed in the table above [3].
- **Culture Maintenance:** Change the medium every 2 days. For the first 2 days after plating or passaging, supplement the medium with 10 µM Y-27632 (a ROCK inhibitor) to prevent anoikis [3].
- **Passaging:** Organoids are typically passaged every 5-8 days. To passage, mechanically disrupt the organoid structures by pipetting in ice-cold medium, pellet the fragments, and re-embed them in fresh Matrigel at a lower density [3].

## Key Considerations for Researchers

- **Peptide Preparation:** [Leu15]-Gastrin I is typically supplied as a lyophilized powder [1]. Reconstitute it according to the manufacturer's instructions. For example, one supplier suggests dissolving in water at 10.53 mg/mL and adjusting the pH to 11 with NaOH, or using DMSO for a 100 mg/mL stock solution [2]. Prepare small aliquots of stock solution and store them at -20°C to avoid repeated freeze-thaw cycles.
- **Role in Signaling:** Gastrin exerts its effects by binding to the cholecystokinin-B receptor (CCK-BR), a G-protein coupled receptor that is overexpressed in some gastrointestinal malignancies. This interaction stimulates growth pathways in both normal and cancerous gastrointestinal epithelium [1] [2].
- **Stability Advantage:** The "Leu15" variant is engineered by substituting a methionine (Met15) with a leucine. This substitution prevents oxidation at that site, which greatly enhances the peptide's stability in aqueous solution and prevents the associated loss of biological activity [1].

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## References

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